(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
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Overview
Description
- Reactants: 1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione and 2-thiophenecarboxaldehyde.
- Conditions: Stirring in the presence of a base.
- Product: (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene moieties. The final step often involves the formation of the hydroxy group and the methylidene linkage.
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Step 1: Synthesis of Pyrrolidine-2,3-dione Core
- Reactants: 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate.
- Conditions: Reflux in ethanol.
- Product: 5-(4-methylphenyl)pyrrolidine-2,3-dione.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The methylidene linkage can be reduced to form a saturated compound.
Substitution: The thiophene and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted thiophene or benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(benzothiazol-2-yl)-5-(phenyl)pyrrolidine-2,3-dione: Lacks the methyl groups on the benzothiazole and phenyl rings.
(4E)-4-[hydroxy(furan-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of both the thiophene and benzothiazole moieties, along with the specific substitution pattern, makes (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18N2O3S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O3S2/c1-13-5-8-15(9-6-13)20-19(21(27)17-4-3-11-30-17)22(28)23(29)26(20)24-25-16-10-7-14(2)12-18(16)31-24/h3-12,20,28H,1-2H3 |
InChI Key |
UGRMMBSACGWDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)C)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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